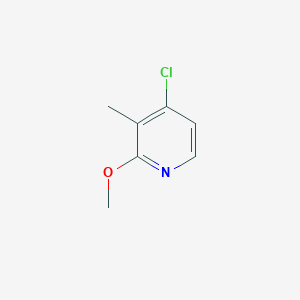
1-(3-Nitrophenyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a nitrophenyl group at the 1-position and a ketone group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzyl chloride with piperidin-4-one under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium carbonate. The mixture is heated to reflux, and the product is isolated through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction of the nitro group: 1-(3-Aminophenyl)piperidin-4-one.
Reduction of the ketone group: 1-(3-Nitrophenyl)piperidin-4-ol.
Aplicaciones Científicas De Investigación
1-(3-Nitrophenyl)piperidin-4-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Nitrophenyl)piperidin-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)piperidin-4-one: Similar structure but with the nitro group at the 4-position.
1-(3-Aminophenyl)piperidin-4-one: Reduction product of 1-(3-Nitrophenyl)piperidin-4-one.
1-(3-Nitrobenzyl)piperidin-4-one: Another derivative with a different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitro group at the 3-position allows for specific interactions and transformations that are not possible with other isomers .
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H12N2O3/c14-11-4-6-12(7-5-11)9-2-1-3-10(8-9)13(15)16/h1-3,8H,4-7H2 |
Clave InChI |
UAGSKUGVSRVRFE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



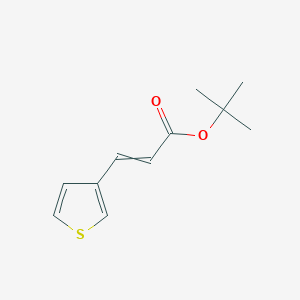
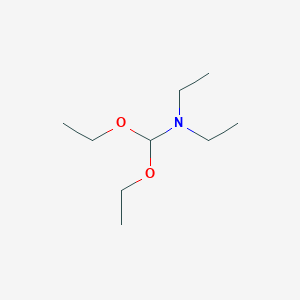
![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)
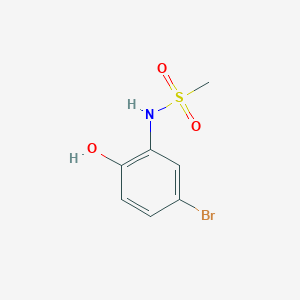

![n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline](/img/structure/B13983363.png)
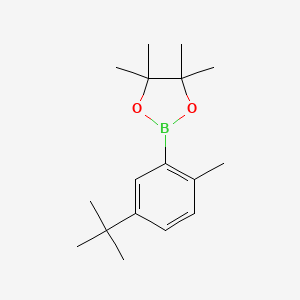
![7-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13983369.png)
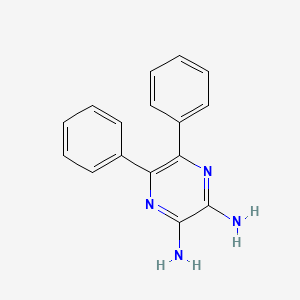
![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
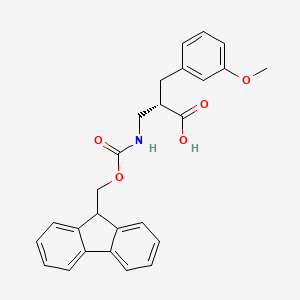
![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)
